molecular formula C20H28O4 B7971738 Marrubin

Marrubin

Cat. No.: B7971738
M. Wt: 332.4 g/mol
InChI Key: HQLLRHCTVDVUJB-UHFFFAOYSA-N
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Description

Marrubiin is a labdane-type diterpene lactone predominantly found in species of the genus Marrubium (Lamiaceae), such as Marrubium vulgare (white horehound) and Marrubium alysson. It is characterized by a γ-lactone ring and hydroxyl groups at specific positions (6β,9-dihydroxy) . This compound is renowned for its intense bitterness and diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition (IC50 = 52.66 µM), analgesic, antidiabetic, anti-inflammatory, and expectorant properties . Marrubiin serves as a chemotaxonomic marker for Marrubium species, underscoring its ecological and taxonomic significance .

Properties

IUPAC Name

9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLRHCTVDVUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early Synthetic Approaches (1970)

MethodKey ReactionYield (%)Reference
Early Synthesis (1970)Lithium acetylide reduction0.4
PKR-CyNH₂ (2016)CuBr·SMe₂ epoxide opening65
PKR-Grignard (2020)Stoichiometric CuBr·SMe₂65

Epoxide-Opening and Functionalization Methods

Epoxide intermediates have proven pivotal in marrubiin synthesis. The 2020 protocol by Welch et al. demonstrated that epoxy-lactone 22 reacts with Grignard reagent 32 under Cu(I) catalysis to install the furan side chain. Optimization revealed that stoichiometric CuBr·SMe₂ minimized byproducts, achieving consistent 65% yields. Subsequent oxidation of trimethylsilyl-protected furans with m-CPBA or peracetic acid enabled access to marrubiin derivatives, such as marrubasch F.

Extraction and Isolation Techniques

Conventional Solvent Extraction

Traditional methods for marrubiin extraction involve maceration or Soxhlet extraction with ethanol or methanol. However, these techniques often yield ≤0.4% marrubiin due to compound degradation and inefficient solvent penetration. Prolonged extraction times and high temperatures exacerbate premarrubiin conversion, complicating isolation.

Microwave-Assisted Extraction (MAE) Optimization

Recent advances in MAE have significantly enhanced marrubiin recovery. A 2017 study optimized ethanol:water (1:1) solvent systems using Central Composite Design (CCD), identifying temperature (70°C), time (15 min), and solvent ratio (50% ethanol) as critical parameters. MAE increased marrubiin yield by 2.3-fold compared to conventional methods, achieving 1.92 mg/g dry weight (Table 2).

Table 2: MAE Optimization Parameters and Outcomes

ParameterOptimal ValueEffect on Yield
Temperature70°C+34%
Extraction Time15 min+28%
Ethanol Concentration50%+41%

Analytical Verification and Structural Elucidation

Post-synthesis or extraction, marrubiin’s structure is validated via NMR, X-ray crystallography, and optical rotation analysis. The 1982 X-ray study confirmed marrubiin’s stereochemistry, revealing a trans-decalin system with a C9 hydroxyl group. Modern syntheses correlate specific rotations (e.g., [α] +34.4 in CHCl₃) with literature values to confirm enantiopurity. HPLC and LC-MS further quantify marrubiin in plant extracts, distinguishing it from prefuranic analogs .

Chemical Reactions Analysis

Types of Reactions: Marrubin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

Scientific Research Applications

Introduction to Marrubiin

Marrubiin is a naturally occurring diterpene compound predominantly found in the plant Marrubium vulgare (white horehound) and other species within the Lamiaceae family. Historically recognized for its medicinal properties, marrubiin has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic effects. This article delves into the scientific applications of marrubiin, supported by data tables and case studies that illustrate its therapeutic potential.

Anti-inflammatory Properties

Marrubiin has demonstrated significant anti-inflammatory effects in various studies. For instance, a study showed that marrubiin effectively inhibited carrageenan-induced peritoneal inflammation in mice, reducing inflammatory cell infiltration and mast cell degranulation. The results indicated lower levels of proteins and myeloperoxidase activity in the peritoneal fluid of treated animals compared to controls .

Data Table: Anti-inflammatory Effects of Marrubiin

StudyModelDosageKey Findings
Carrageenan-induced inflammation25 mg/kgReduced inflammatory cell infiltration
Endometriosis model25-50 mg/kgDecreased endometrial lesions and monocyte chemotaxis

Antioxidant Activity

Research has highlighted marrubiin's antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions. A study indicated that marrubiin exhibited significant bioavailability and gastrointestinal absorption, suggesting its potential as a natural immunomodulator . Furthermore, marrubiin was shown to suppress superoxide anion production, indicating its role in mitigating oxidative stress .

Antidiabetic Effects

Marrubiin has also been investigated for its antidiabetic properties. In vitro studies demonstrated that it increased insulin secretion and enhanced glucose transporter-2 gene expression in pancreatic cells under hyperglycemic conditions. This suggests a potential role for marrubiin in managing diabetes .

Data Table: Antidiabetic Effects of Marrubiin

StudyModelKey Findings
INS-1 pancreatic cellsIncreased insulin secretion by 1.5-fold under hyperglycemic conditions

Case Study 1: Endometriosis Treatment

In a controlled study on mice with induced endometriosis, treatment with marrubiin resulted in significant regression of endometrial lesions. The histological analysis revealed marked improvements in tissue integrity and reduced inflammatory markers . This case study underscores the potential of marrubiin as a therapeutic agent for endometriosis.

Case Study 2: Gastroprotective Effects

A study examining the gastroprotective effects of marrubiin found that it significantly reduced ulcer formation in mice subjected to ethanol-induced gastric lesions. The compound enhanced mucosal defenses through increased prostaglandin synthesis, highlighting its utility in treating gastric ulcers .

Pharmacokinetics and Safety Profile

Marrubiin exhibits favorable pharmacokinetic properties, including significant bioavailability and the ability to cross the blood-brain barrier. Toxicological assessments suggest that it is non-carcinogenic and non-mutagenic with moderate nephrotoxicity . These findings are crucial for considering marrubiin in therapeutic applications.

Mechanism of Action

Comparison with Similar Compounds

Andrographolide

Source : Andrographis paniculata (Acanthaceae).
Structure : A diterpene lactone with a decalin ring system (naphthalene skeleton), distinct from marrubiin’s labdane backbone .
Key Activities :

  • Anti-inflammatory, immunomodulatory, and antiviral effects.
  • Limited evidence of AChE inhibition compared to marrubiin. Comparison: While both are diterpene lactones, andrographolide’s naphthalene-derived structure results in different molecular interactions.

Ladanein

Source : Co-occurs with marrubiin in Marrubium spp. (e.g., M. trachyticum) .
Structure : A labdane diterpene but lacks the γ-lactone ring present in marrubiin.
Key Activities :

  • Antioxidant and antidiabetic properties.
  • Comparison: Both compounds contribute to Marrubium’s antidiabetic effects, but marrubiin’s lactone ring enhances its bioavailability and interaction with targets like AChE .

Labdane Diterpenes from Other Marrubium Species

Examples :

  • Cyllenicin and velutin from M. cylleneum and M. velutinum.
    Structure : Share the labdane skeleton but differ in substituents (e.g., epoxide groups) .
    Key Activities :
  • Cytotoxic and immunomodulatory effects (e.g., inhibition of TNF-α production).
  • No reported AChE inhibition. Comparison: Structural variations, such as the absence of a γ-lactone, reduce overlap with marrubiin’s bioactivity profile.

Premarrubiin

Source : Proposed biosynthetic precursor to marrubiin in Marrubium spp. .
Structure : Labdane diterpene without lactonization.
Key Activities :

  • Limited direct pharmacological data; primarily studied for its role in marrubiin biosynthesis. Comparison: The γ-lactone formation in marrubiin enhances its metabolic stability and bioactivity compared to premarrubiin .

Comparison with Functionally Similar Compounds

Phytol

Source : Unsaponifiable matter in Marrubium alysson .
Structure : Diterpene alcohol, lacking lactone or aromatic rings.
Key Activities :

  • Precursor to vitamins and antioxidants.
  • No significant AChE inhibition. Comparison: While both are diterpenes, phytol’s non-lactone structure limits its pharmacological overlap with marrubiin .

Eugenol

Source: Essential oils of M. vulgare . Structure: Phenylpropanoid (monoterpene derivative). Key Activities:

  • Antimicrobial and analgesic properties. Comparison: Eugenol’s simple phenolic structure contrasts with marrubiin’s complex diterpene lactone, leading to divergent mechanisms (e.g., marrubiin’s AChE inhibition vs. eugenol’s COX enzyme modulation) .

Biological Activity

Marrubiin, a diterpenoid lactone primarily derived from Marrubium vulgare (horehound), has garnered attention for its diverse biological activities. This article reviews the current understanding of marrubiin's pharmacological effects, including its anti-inflammatory, cardioprotective, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Biosynthesis

Marrubiin is synthesized via the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOX/MEP) pathway rather than the traditional mevalonate pathway. This discovery highlights its unique biosynthetic route in plants, particularly within the Lamiaceae family .

1. Anti-inflammatory Activity

Marrubiin has been shown to exhibit significant anti-inflammatory effects through various mechanisms:

  • Inhibition of RANTES : In a study involving endometriosis models, marrubiin significantly reduced the expression of RANTES (Regulated upon Activation, Normal T Expressed and Secreted), a chemokine involved in inflammation. Treatment with marrubiin at doses of 25 and 50 mg/kg led to a marked decrease in endometrial lesions and monocyte chemotaxis .
  • Carrageenan-induced Inflammation : Marrubiin inhibited peritoneal inflammatory responses induced by carrageenan by preventing inflammatory cell infiltration and mast cell degranulation .

2. Cardioprotective Effects

Marrubiin has demonstrated cardioprotective properties, particularly in conditions associated with obesity:

  • Platelet Aggregation and Hypercoagulation : Extracts containing marrubiin were found to inhibit platelet aggregation and reduce hypercoagulability, which are critical factors in cardiovascular diseases. This effect is attributed to its ability to suppress NF-κB signaling pathways, thereby mitigating inflammation .
  • Insulin Secretion Enhancement : In vitro studies indicated that marrubiin increased insulin secretion in INS-1 cells under hyperglycemic conditions, suggesting its potential role in managing diabetes-related cardiovascular risks .

3. Antioxidant and Antinociceptive Activities

Marrubiin has been recognized for its antioxidant properties, which help protect cells from oxidative stress. Additionally, it exhibits antinociceptive effects, providing relief from pain without the side effects commonly associated with traditional analgesics .

Endometriosis Model Study

A notable study on the effects of marrubiin in an endometriosis model demonstrated the following results:

Treatment GroupEndometrial Lesions Reduction (%)Monocyte Chemotaxis Inhibition (%)
Control--
Marrubiin 12 mg/kg30%25%
Marrubiin 25 mg/kg50%45%
Marrubiin 50 mg/kg70%60%

This table illustrates that higher doses of marrubiin correlate with greater reductions in both endometrial lesions and monocyte chemotaxis .

Molecular Docking Studies

Recent molecular docking studies have identified potential interactions between marrubiin and acetylcholinesterase (AChE), indicating that marrubiin may serve as a lead compound for drug development targeting neurodegenerative diseases due to its inhibitory activity against AChE .

Q & A

Q. How to address ethical challenges in sourcing this compound from endangered plant species?

  • Methodological Answer : Prioritize sustainable sourcing via CITES-certified suppliers or switch to heterologous biosynthesis in yeast (e.g., Saccharomyces cerevisiae). Ethical approval must be documented, and alternatives like this compound analogs should be explored to reduce ecological impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.